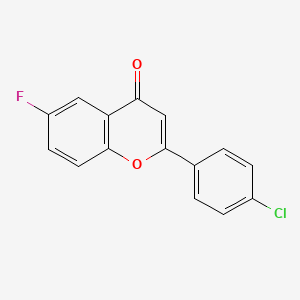
4'-Chloro-6-fluoroflavone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Chloro-6-fluoroflavone is a chemical compound with the molecular formula C15H8ClFO2 . It has an average mass of 274.674 Da and a mono-isotopic mass of 274.019684 Da .
Synthesis Analysis
A series of flavones, including 4’-Chloro-6-fluoroflavone, can be synthesized from 2-hydroxyacetophenones using a modified Baker–Venkataraman reaction . The process involves treating 2-hydroxy, 2,4-dihydroxy, and 2,5-dihydroxyacetophenones with 4-substituted benzoyl chloride in the presence of wet potassium carbonate (1% w/w water) in acetone .Applications De Recherche Scientifique
Anticancer Activity
4’-Chloro-6-fluoroflavone has shown promising results in the field of cancer research. It has been found to demonstrate higher activity than other flavone derivatives, particularly against HeLa and MCF-7 cancer cells . The IC50 values were found to be 9.5 and 2.7 μM, respectively . This suggests that 4’-Chloro-6-fluoroflavone could potentially be used as an effective anticancer agent.
Synthesis of Flavonoids
4’-Chloro-6-fluoroflavone can be synthesized from 2-hydroxyacetophenones using the modified Baker–Venkataraman reaction . This method of synthesis could be useful in the production of various flavonoid derivatives for research and medicinal purposes.
Peroxisome Proliferator-Activated Receptorγ (PPARγ) Inhibition
Flavone derivatives, including 4’-Chloro-6-fluoroflavone, have been studied for their potential as peroxisome proliferator-activated receptorγ (PPARγ) inhibitors . PPARγ is a protein associated with various cancers, and inhibiting its activity could be a potential strategy for cancer treatment .
Docking Studies
Docking studies have been conducted with 4’-Chloro-6-fluoroflavone to understand its binding interaction with the PPARγ protein . These studies provide insights into the development of potent anticancer agents .
Fluorescent Probes
Although not directly mentioned in the search results, flavones, including 4’-Chloro-6-fluoroflavone, could potentially be used as fluorescent probes . Fluorescent probes are powerful tools with vast potential for application in chemical biology .
Antioxidant Activity
Flavones are known for their antioxidant activity . Although not directly mentioned in the search results, it is possible that 4’-Chloro-6-fluoroflavone could also exhibit antioxidant properties, which could be beneficial in various health and research applications.
Mécanisme D'action
Mode of Action
The mode of action of 4’-Chloro-6-fluoroflavone is not well-documented. As a flavone derivative, it may interact with its targets in a similar manner to other flavones, which often act as inhibitors or modulators of various enzymes and receptors. The specific interactions of 4’-chloro-6-fluoroflavone with its targets remain to be elucidated .
Biochemical Pathways
The biochemical pathways affected by 4’-Chloro-6-fluoroflavone are not well-defined. Flavones are known to interact with a wide range of biochemical pathways, including those involved in inflammation, oxidation, and cell signaling. The specific pathways affected by 4’-chloro-6-fluoroflavone are currently unknown .
Pharmacokinetics
The impact of these properties on the bioavailability of 4’-Chloro-6-fluoroflavone is therefore unknown .
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-6-fluorochromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClFO2/c16-10-3-1-9(2-4-10)15-8-13(18)12-7-11(17)5-6-14(12)19-15/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORJBHAWGHTRHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Chloro-6-fluoroflavone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

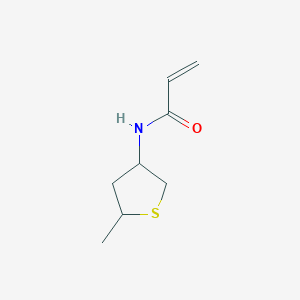
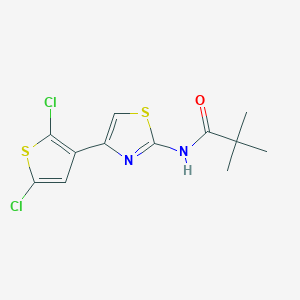
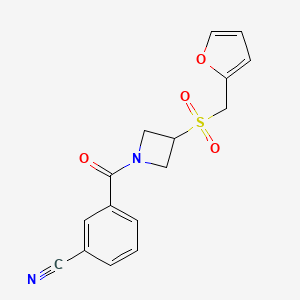
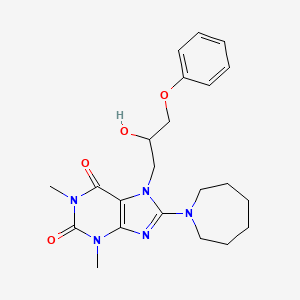
![N-(5-chloro-2-methoxyphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2812944.png)
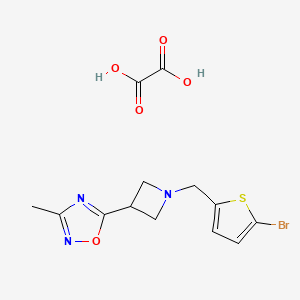

![N-(1,1-dioxothiolan-3-yl)-2-fluoro-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B2812947.png)
![N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-methylbutanamide](/img/structure/B2812948.png)
![4-(1-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2812949.png)


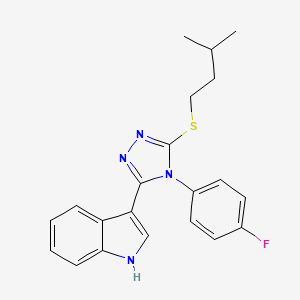
![N-(2,5-dimethoxybenzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide](/img/structure/B2812958.png)